molecular formula C12H17NO4S B7891891 Methyl 3-(tert-butylsulfamoyl)benzoate

Methyl 3-(tert-butylsulfamoyl)benzoate

Cat. No.: B7891891
M. Wt: 271.33 g/mol
InChI Key: OYZRQWCSUBBVGM-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butylsulfamoyl)benzoate is an organic compound with the molecular formula C12H17NO4S It is a derivative of benzoic acid and contains a tert-butylsulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(tert-butylsulfamoyl)benzoate typically involves the reaction of 3-aminobenzoic acid with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: 3-(tert-butylsulfamoyl)benzoic acid.

Scientific Research Applications

Methyl 3-(tert-butylsulfamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butylsulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methylsulfamoyl)benzoate
  • Methyl 3-(ethylsulfamoyl)benzoate
  • Methyl 3-(isopropylsulfamoyl)benzoate

Uniqueness

Methyl 3-(tert-butylsulfamoyl)benzoate is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from similar compounds with smaller alkyl groups.

Properties

IUPAC Name

methyl 3-(tert-butylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)13-18(15,16)10-7-5-6-9(8-10)11(14)17-4/h5-8,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZRQWCSUBBVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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